

Application Notes and Protocols for Mito-Rh-S Imaging

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Compound of Interest

Compound Name: Mito-Rh-S

Cat. No.: B12386534

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Mito-Rh-S**, a ratiometric near-infrared fluorescent probe, for imaging mitochondrial hypochlorous acid (HClO) fluctuations, particularly in the context of ferroptosis research.

Introduction

Mito-Rh-S is a vital tool for investigating the role of mitochondrial reactive oxygen species (ROS), specifically hypochlorous acid, in cellular processes such as ferroptosis. As a ratiometric probe, **Mito-Rh-S** offers the advantage of minimizing artifacts arising from variations in probe concentration, cell thickness, and instrument sensitivity, thus enabling more quantitative imaging. This probe exhibits a rapid response and a significant shift in its fluorescence emission spectrum upon reaction with HClO, making it highly suitable for dynamic live-cell imaging. Its near-infrared emission properties also allow for deeper tissue penetration and reduced phototoxicity compared to probes excited by shorter wavelengths.

Quantitative Data Summary

For optimal performance and reproducible results, the following spectral and experimental parameters for **Mito-Rh-S** are recommended.

Parameter	Value	Reference
Excitation Wavelength	560 nm	
Emission Wavelength 1 (Probe)	610 nm	
Emission Wavelength 2 (Probe + HClO)	725 nm	
Recommended Solvent	Dimethyl sulfoxide (DMSO)	
Recommended Staining Concentration	10 μ M	
Recommended Incubation Time	30 minutes	

Experimental Protocols

This section provides a detailed protocol for the preparation and imaging of live cells using the **Mito-Rh-S** probe.

Materials

- **Mito-Rh-S** probe
- Anhydrous Dimethyl sulfoxide (DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Cultured cells on glass-bottom dishes suitable for microscopy
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Confocal microscope with environmental chamber (37°C, 5% CO₂)

Probe Preparation

- Prepare a stock solution of **Mito-Rh-S** by dissolving the lyophilized powder in anhydrous DMSO to a final concentration of 1 mM.
- Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Staining and Imaging

- Culture cells to the desired confluency on glass-bottom dishes.
- On the day of imaging, prepare a fresh working solution of **Mito-Rh-S** by diluting the 1 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 10 µM.
- Wash the cells twice with pre-warmed PBS.
- Remove the PBS and add the 10 µM **Mito-Rh-S** working solution to the cells.
- Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
- After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove any excess probe.
- Add fresh, pre-warmed live-cell imaging medium to the cells.
- Immediately proceed with imaging using a confocal microscope equipped with an environmental chamber.

Microscopy Settings

- Excitation: Use a 560 nm laser line for excitation.
- Detection: Simultaneously acquire images in two channels:
 - Channel 1 (Unreacted Probe): 590-630 nm
 - Channel 2 (Reacted Probe): 700-750 nm
- Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

- Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.
- Image Acquisition: Acquire time-lapse images as required by the experimental design. For ratiometric analysis, it is crucial to acquire images in both channels simultaneously or with minimal delay between them.

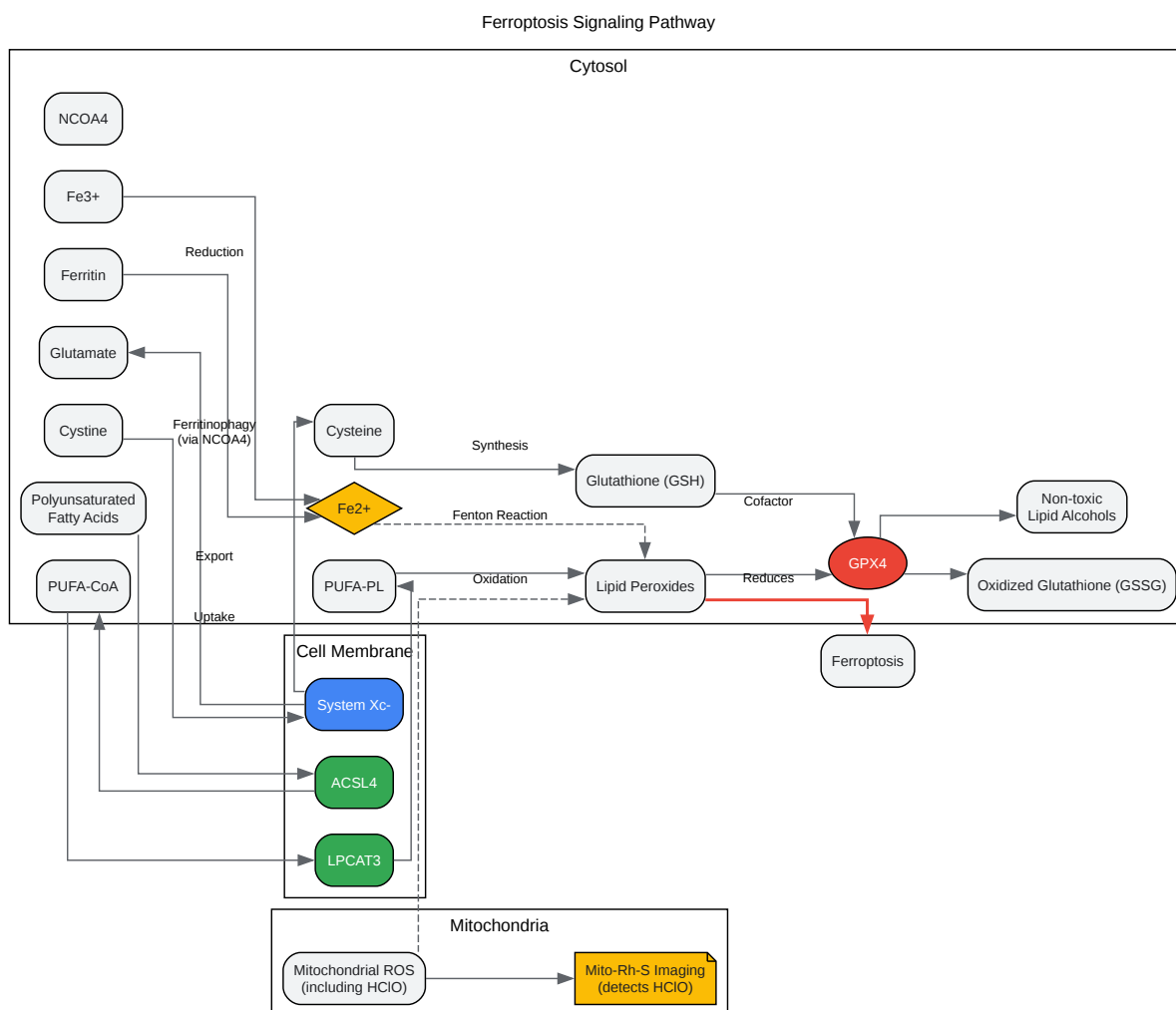
Ratiometric Image Analysis

- Import the acquired images into an image analysis software (e.g., ImageJ/Fiji, MATLAB).
- Perform background subtraction for both channels.
- Generate a ratiometric image by dividing the intensity of the "Reacted Probe" channel (725 nm) by the intensity of the "Unreacted Probe" channel (610 nm) on a pixel-by-pixel basis.
- The resulting ratiometric image will represent the relative concentration of mitochondrial HClO.

Visualizations

Ferroptosis Signaling Pathway

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. **Mito-Rh-S** can be used to investigate the role of mitochondrial HClO in this process.

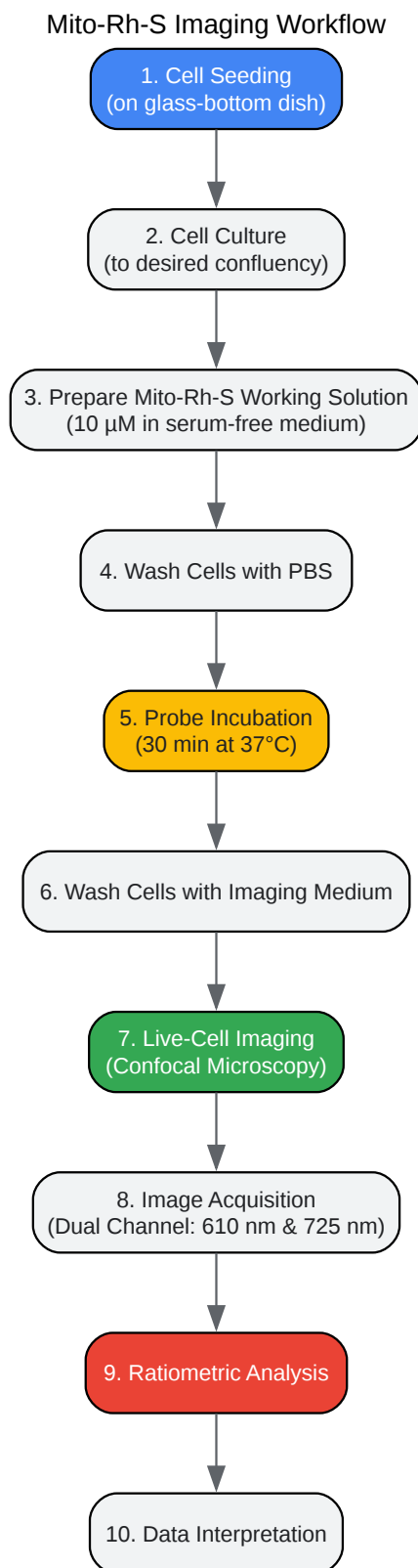


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Caption: Key pathways leading to ferroptosis.

Experimental Workflow for Mito-Rh-S Imaging

The following diagram outlines the key steps for a successful **Mito-Rh-S** imaging experiment.



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Caption: From cell culture to data analysis.

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